[14C]Warfarin
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Overview
Description
[14C]Warfarin is a radiolabeled form of warfarin, a well-known anticoagulant used to prevent blood clots. Warfarin itself is a vitamin K antagonist that inhibits the synthesis of vitamin K-dependent clotting factors. The radiolabeled version, this compound, is used primarily in scientific research to study the pharmacokinetics and metabolism of warfarin in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [14C]Warfarin involves the incorporation of the radioactive carbon isotope, carbon-14, into the warfarin molecule. This is typically achieved through a multi-step synthetic process:
Starting Material: The synthesis begins with a precursor molecule that contains the carbon-14 isotope.
Coupling Reaction: The precursor is then coupled with a suitable reagent to form the warfarin structure. This step often involves the use of catalysts and specific reaction conditions to ensure the incorporation of the radioactive isotope.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired purity and specific activity of the this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the safety and efficacy of the radiolabeled compound. The production facilities must adhere to regulatory guidelines for handling and disposing of radioactive materials.
Chemical Reactions Analysis
Types of Reactions
[14C]Warfarin undergoes various chemical reactions, including:
Oxidation: Warfarin can be oxidized to form hydroxywarfarin metabolites.
Reduction: Reduction reactions can convert warfarin to its reduced forms.
Substitution: Warfarin can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used in substitution reactions under appropriate conditions.
Major Products
Hydroxywarfarin: Formed through oxidation.
Reduced Warfarin: Formed through reduction.
Substituted Warfarin Derivatives: Formed through substitution reactions.
Scientific Research Applications
[14C]Warfarin is extensively used in scientific research, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of warfarin in biological systems.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of warfarin.
Drug Interaction Studies: Evaluating the interactions between warfarin and other drugs.
Toxicology: Assessing the toxicological effects of warfarin and its metabolites.
Clinical Research: Understanding the effects of warfarin in different patient populations and conditions.
Mechanism of Action
Warfarin exerts its anticoagulant effects by inhibiting the enzyme vitamin K epoxide reductase. This enzyme is responsible for converting vitamin K epoxide to its active form, vitamin K hydroquinone. By inhibiting this enzyme, warfarin reduces the levels of active vitamin K, which is necessary for the carboxylation and activation of clotting factors II, VII, IX, and X. This results in decreased clotting ability and prevents the formation of blood clots.
Comparison with Similar Compounds
Similar Compounds
Dicoumarol: Another vitamin K antagonist with similar anticoagulant properties.
Acenocoumarol: A synthetic derivative of coumarin used as an anticoagulant.
Phenprocoumon: Another coumarin derivative with anticoagulant effects.
Uniqueness of [14C]Warfarin
This compound is unique due to its radiolabeled carbon-14 isotope, which allows for precise tracking and measurement in biological systems. This makes it an invaluable tool for studying the pharmacokinetics and metabolism of warfarin, providing insights that are not possible with non-radiolabeled compounds.
Properties
Molecular Formula |
C19H16O4 |
---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
4-hydroxy-3-(3-oxo-1-phenyl(214C)butyl)chromen-2-one |
InChI |
InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/i11+2 |
InChI Key |
PJVWKTKQMONHTI-OZUIXNLOSA-N |
Isomeric SMILES |
CC(=O)[14CH2]C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.